Pacritinib is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various hematologic malignancies, particularly myelofibrosis (MF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a type I kinase inhibitor, meaning it binds to the active conformation of the kinase. [] Pacritinib's distinct feature is its selective inhibition of Janus kinase 2 (JAK2) while sparing Janus kinase 1 (JAK1). [, , , , , ] Furthermore, it demonstrates inhibitory activity against other kinases like FMS-like tyrosine kinase 3 (FLT3), interleukin-1 receptor-associated kinase 1 (IRAK1), colony-stimulating factor 1 receptor (CSF1R), and activin A receptor type-I (ACVR1). [, , , , , , , , , , , , , , , ]
Pacritinib was developed by the pharmaceutical company CTI BioPharma and has been studied extensively in clinical trials. It is classified as a targeted therapy due to its specific action on kinases involved in cancer signaling pathways. The drug has been granted orphan drug designation by the U.S. Food and Drug Administration for its potential use in rare conditions like myelofibrosis .
The synthesis of pacritinib involves several key steps that utilize readily available raw materials. One notable method includes a cyclization reaction between two intermediates: 1-[3-(4-bromo-2-butene) methanol phenyl]-3-dimethylamino-2-propylene-1-keto and 2-[2-(1-pyrrolidyl) ethoxy]-5-guanidyl phenyl methanol. This reaction is facilitated by an alkali accelerator, resulting in the formation of pacritinib .
The synthesis process can be summarized as follows:
The molecular structure of pacritinib features a complex bicyclic system with multiple functional groups, including a pyrrolidine ring and several ether linkages. The structure can be represented as follows:
The compound exhibits potential for cis/trans isomerism due to the presence of double bonds within its structure .
Pacritinib's synthesis involves several chemical reactions:
These reactions are carefully controlled to ensure high yield and purity, with analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry used for characterization .
Pacritinib exerts its therapeutic effects primarily through inhibition of Janus kinase 2 and Fms-like tyrosine kinase 3 pathways. By blocking these kinases, pacritinib disrupts signaling cascades that promote cell proliferation and survival in hematological cancers.
Studies indicate that pacritinib effectively reduces levels of phosphorylated forms of key signaling proteins, suggesting a robust mechanism for inhibiting tumor growth .
Pacritinib is characterized by several important physical and chemical properties:
These properties are essential for ensuring the drug's efficacy during storage and administration.
Pacritinib has shown promise in treating various hematological malignancies, particularly:
Additionally, ongoing research is exploring its potential applications against other malignancies involving aberrant kinase signaling pathways .
Pacritinib (SB1518) is a potent multikinase inhibitor targeting key oncogenic drivers in myeloid malignancies. Biochemically, it inhibits:
Table 1: Kinase Inhibition Profile of Pacritinib
Target | IC₅₀ (nM) | Cellular Impact |
---|---|---|
JAK2V617F | 19 | Reduces malignant HSPC proliferation |
FLT3D835Y | 6 | Suppresses AML cell survival |
Tyk2 | 50 | Modulates inflammatory signaling |
This dual JAK2/FLT3 inhibition disrupts aberrant proliferation and survival signaling in transformed hematopoietic cells. In vitro studies demonstrate potent antiproliferative effects against JAK2V617F-driven HEL 92.1.7 cells (IC₅₀ = 1.17 μM) and FLT3-ITD mutant BaF3 cells (IC₅₀ = 133 nM) [4] [5].
Pacritinib uniquely targets non-JAK kinases involved in inflammation and iron metabolism:
Notably, pacritinib exhibits 4-fold higher ACVR1 inhibitory potency than momelotinib (IC₅₀ = 52.5 nM) and significantly outperforms fedratinib (IC₅₀ = 273 nM) or ruxolitinib (no activity) [3]. This translates to:
Table 2: Comparative ACVR1 Inhibition by JAK Inhibitors
Agent | ACVR1 IC₅₀ (nM) | Cmax:IC₅₀ Ratio |
---|---|---|
Pacritinib | 16.7 | 12.7 |
Momelotinib | 52.5 | 3.2 |
Fedratinib | 273 | 1.0 |
Ruxolitinib | >1000 | <0.01 |
Pacritinib demonstrates differential effects on STAT signaling nodes:
In cellular models, pacritinib treatment achieved:
This dual STAT modulation contributes to its efficacy in cytokine-driven pathologies like myelofibrosis and graft-versus-host disease.
Pacritinib corrects dysregulated hematopoiesis through multikinase effects:
Table 3: Clinical Correlates of Pacritinib's Mechanisms in Myelofibrosis (PERSIST-2 Trial)
Parameter | Pacritinib 200mg BID | Best Available Therapy | P-value |
---|---|---|---|
Transfusion Independence* | 37% | 7% | p=0.001 |
≥50% Transfusion Burden Reduction | 49% | 9% | p<0.0001 |
≥35% Spleen Volume Reduction | 29% | 3% | Not reported |
*Patients not transfusion-independent at baseline [6]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7